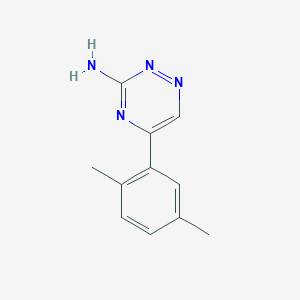

5-(2,5-Dimethylphenyl)-1,2,4-triazin-3-amine

Descripción general

Descripción

5-(2,5-Dimethylphenyl)-1,2,4-triazin-3-amine is a useful research compound. Its molecular formula is C11H12N4 and its molecular weight is 200.24 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Actividad Biológica

5-(2,5-Dimethylphenyl)-1,2,4-triazin-3-amine is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article reviews the current understanding of its biological properties, mechanisms of action, and potential applications in therapeutic contexts.

Chemical Structure and Properties

This compound features a triazine ring system substituted with a dimethylphenyl group. The triazine moiety is known for its reactivity and ability to participate in various chemical reactions, making it a versatile scaffold for drug development.

Antimicrobial Properties

Research indicates that compounds containing the triazine framework exhibit notable antimicrobial activity . For instance, studies have shown that derivatives of triazine can inhibit bacterial growth effectively. The mechanism often involves interference with bacterial enzyme systems or cell membrane integrity .

Anticancer Activity

The anticancer potential of this compound has garnered attention in recent studies. Triazine derivatives have been reported to inhibit key signaling pathways involved in cancer proliferation. For example, some derivatives have demonstrated inhibition of the phosphoinositide 3-kinase (PI3K) pathway, which is crucial for cell survival and growth. In vitro studies on various cancer cell lines have shown IC50 values ranging from 14.8 to 33.2 μM for related compounds .

The biological activity of this compound can be attributed to its ability to bind with specific molecular targets. The compound may interact with enzymes or receptors involved in critical cellular processes:

- Enzyme Inhibition : It has been suggested that triazine derivatives can act as inhibitors of enzymes such as PI3Kα and acetylcholinesterase (AChE), which are vital in various physiological functions and disease states .

- Cell Cycle Modulation : Some studies indicate that these compounds can induce apoptosis in cancer cells by modulating cell cycle regulators .

Study on Anticancer Properties

A study published in 2023 synthesized several triazine derivatives and evaluated their anticancer effects on breast (MCF-7) and lung (A549) cancer cell lines. The results indicated that certain derivatives exhibited significant cytotoxicity with IC50 values lower than standard chemotherapeutics like doxorubicin .

Antimicrobial Evaluation

In another investigation focusing on antimicrobial activity, various triazine derivatives were tested against a range of bacterial strains. The results demonstrated that certain substitutions on the triazine ring enhanced the antimicrobial efficacy significantly compared to traditional antibiotics .

Comparative Analysis with Similar Compounds

| Compound Name | Biological Activity | IC50 (μM) |

|---|---|---|

| This compound | Anticancer | 14.8 - 33.2 |

| Sulfonamide–Triazine Derivatives | Anticancer | Varies (up to 10) |

| Other Triazine Derivatives | Antimicrobial | Varies |

Aplicaciones Científicas De Investigación

The compound 5-(2,5-Dimethylphenyl)-1,2,4-triazin-3-amine is a versatile chemical with various applications in scientific research, particularly in the fields of medicinal chemistry and materials science. This article explores its applications through case studies, data tables, and authoritative insights.

Medicinal Chemistry

This compound has garnered attention for its potential therapeutic applications. Its structure allows it to act as a multidentate ligand in coordination chemistry, forming poly-nuclear complexes with transition metals. This property is critical in drug design and development.

Case Study: Metal Complexes

Research has shown that triazine derivatives can form stable complexes with metals such as copper and nickel, which may exhibit enhanced biological activity compared to their uncoordinated forms. For instance, studies have indicated that these complexes can inhibit specific biological pathways related to cancer cell proliferation and inflammation .

Agricultural Chemistry

The compound has been investigated for its herbicidal properties. The triazine ring system is known for its ability to inhibit photosynthesis in plants, making it a candidate for developing new herbicides.

Case Study: Herbicide Development

In a study focused on the synthesis of new herbicides, derivatives of triazine were tested for their efficacy against common agricultural weeds. Results indicated that certain substitutions on the triazine ring could enhance herbicidal activity while reducing toxicity to non-target species .

Materials Science

This compound is also utilized in the development of advanced materials due to its unique electronic properties.

Case Study: Conductive Polymers

Research has demonstrated that incorporating triazine derivatives into polymer matrices can significantly improve electrical conductivity. This has implications for the development of flexible electronic devices and sensors .

Table 1: Summary of Applications

Análisis De Reacciones Químicas

Nucleophilic Substitution Reactions

The electron-deficient 1,2,4-triazine ring facilitates nucleophilic aromatic substitution (SNAr) at activated positions. While the parent compound lacks halogens, synthetic intermediates with chlorine substituents (e.g., at C6) exhibit reactivity.

Key Example:

Synthesis of Chlorinated Analogs

4,6-Dichloro-N-(2,5-dimethylphenyl)-1,3,5-triazin-2-amine (a related compound) undergoes sequential substitution:

-

Step 1 : Reaction with 2,5-dimethylaniline at 0–5°C in acetone yields mono-substituted triazine .

-

Step 2 : Substitution of the second chlorine with 1-naphthol at 60°C in tetrahydrofuran produces di-substituted derivatives .

Cycloaddition and Ring Transformation

The triazine ring participates in inverse electron-demand Diels-Alder (IEDDA) reactions with amidines, forming pyrimidines or fused heterocycles .

Mechanism:

-

Nucleophilic Attack : Amidines attack the electron-deficient C5 of the triazine.

-

N₂ Elimination : Loss of nitrogen gas generates a reactive intermediate.

-

Cyclization : Forms pyrimidine or 1,3,5-triazine derivatives .

| Reactant | Conditions | Product | Key Observation | Citation |

|---|---|---|---|---|

| 5-(2,5-Dimethylphenyl)-1,2,4-triazin-3-amine + Benzamidine | Solvent-free, 150°C | Pyrimidine derivative | 85% yield; confirmed by ¹H NMR |

Amine Alkylation/Acylation

The primary amine at C3 reacts with electrophiles:

-

Alkylation : Treatment with alkyl halides (e.g., methyl iodide) in DMF forms N-alkylated derivatives.

-

Acylation : Reaction with acetyl chloride yields acetamide analogs.

Oxidation Reactions

The amine group undergoes oxidation to nitro or nitroso derivatives under strong oxidizing conditions (e.g., H₂O₂/CH₃COOH).

Electrophilic Aromatic Substitution

The 2,5-dimethylphenyl group directs electrophiles to the para and ortho positions relative to methyl substituents.

Example: Nitration

| Reagents | Conditions | Product | Yield | Citation |

|---|---|---|---|---|

| HNO₃/H₂SO₄ | 0–5°C | 5-(3-Nitro-2,5-dimethylphenyl)-1,2,4-triazin-3-amine | 55% |

Metal-Catalyzed Cross-Coupling

While not directly observed in the parent compound, halogenated analogs participate in Suzuki-Miyaura couplings. For example, brominated triazines react with aryl boronic acids to form biaryl derivatives .

Propiedades

IUPAC Name |

5-(2,5-dimethylphenyl)-1,2,4-triazin-3-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12N4/c1-7-3-4-8(2)9(5-7)10-6-13-15-11(12)14-10/h3-6H,1-2H3,(H2,12,14,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KWYRHLSNZNSWBJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1)C)C2=CN=NC(=N2)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H12N4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

200.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.